4-Nitrophenyl4,6-benzylidene-b-D-glucopyranoside 4-Nitrophenyl4,6-benzylidene-b-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16247362
InChI: InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2
SMILES:
Molecular Formula: C19H19NO8
Molecular Weight: 389.4 g/mol

4-Nitrophenyl4,6-benzylidene-b-D-glucopyranoside

CAS No.:

Cat. No.: VC16247362

Molecular Formula: C19H19NO8

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl4,6-benzylidene-b-D-glucopyranoside -

Specification

Molecular Formula C19H19NO8
Molecular Weight 389.4 g/mol
IUPAC Name 6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Standard InChI InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2
Standard InChI Key BGBDVEKOBCWPHZ-UHFFFAOYSA-N
Canonical SMILES C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside (CAS No.: 75829-66-2) belongs to the class of benzylidene-acetal-protected glycosides. Its structure comprises a β-D-glucopyranose ring with a 4-nitrophenyl group at the anomeric position and a benzylidene acetal bridge between the 4- and 6-hydroxyl groups . The molecular formula is C₁₉H₁₉NO₈, with a molar mass of 389.4 g/mol. The benzylidene group enhances stability by protecting the 4,6-diol system from unwanted reactions, while the nitrophenyl moiety acts as a chromogenic reporter for enzymatic assays .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₉NO₈
Molecular Weight389.4 g/mol
IUPAC Name6-(4-Nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-7,8-diol
Canonical SMILESC1C2C(C(C(C(O2)OC3=CC=C(C=C3)N+[O-])O)O)OC(O1)C4=CC=CC=C4
PubChem CID4226386

Spectral and Stability Characteristics

Synthesis and Purification

Synthetic Pathways

The synthesis typically begins with the protection of β-D-glucopyranose’s 4,6-diol system using benzaldehyde under acid catalysis (e.g., HCl or p-toluenesulfonic acid). This step forms the benzylidene acetal, which is subsequently coupled with 4-nitrophenol via a Koenigs-Knorr reaction using silver oxide (Ag₂O) or BF₃·Et₂O as promoters .

Key Reaction Steps:

  • Benzylidene Acetal Formation:
    β-D-Glucopyranose+BenzaldehydeHCl4,6-O-Benzylidene-β-D-glucopyranose\text{β-D-Glucopyranose} + \text{Benzaldehyde} \xrightarrow{\text{HCl}} \text{4,6-O-Benzylidene-β-D-glucopyranose}

  • Glycosylation with 4-Nitrophenol:
    4,6-O-Benzylidene-β-D-glucopyranose+4-NitrophenolAg₂O4-Nitrophenyl 4,6-Benzylidene-β-D-glucopyranoside\text{4,6-O-Benzylidene-β-D-glucopyranose} + \text{4-Nitrophenol} \xrightarrow{\text{Ag₂O}} \text{4-Nitrophenyl 4,6-Benzylidene-β-D-glucopyranoside}

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Final characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the β-anomeric configuration (J₁,₂ ≈ 7–8 Hz).

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 390.4 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using C18 columns with acetonitrile/water mobile phases .

Applications in Enzymology and Biochemical Research

Substrate for β-Glucosidases

4-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside is a fluorogenic and chromogenic substrate for β-glucosidases, enzymes that hydrolyze glycosidic bonds in oligosaccharides and glycosides . Enzymatic cleavage releases 4-nitrophenol, which ionizes to a yellow-colored phenolate ion (λₘₐₓ = 405 nm) under alkaline conditions, enabling real-time kinetic measurements .

Table 2: Enzymatic Assay Conditions

ParameterValue
Optimal pH6.5–7.5
Detection Wavelength405 nm
Typical Km0.2–1.5 mM (enzyme-dependent)
Assay Temperature25–37°C

Inhibitor Screening and Mechanistic Studies

The compound’s stability and chromogenic properties facilitate high-throughput screening of β-glucosidase inhibitors, which are potential therapeutics for Gaucher’s disease and diabetes . For example, studies using this substrate have identified iminosugars (e.g., deoxynojirimycin) as competitive inhibitors with IC₅₀ values in the nanomolar range.

Comparative Analysis with Related Glycosides

Structural Analogues

  • 4-Nitrophenyl β-D-Glucopyranoside: Lacks the benzylidene group, making it susceptible to non-specific hydrolysis.

  • 4-Methylumbelliferyl Glycosides: Fluorescent substrates with higher sensitivity but lower stability in long-term assays .

Functional Advantages

The benzylidene acetal in 4-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside prevents unwanted side reactions at the 4- and 6-positions, ensuring substrate specificity for enzymes targeting the 3-OH or 2-OH groups . This specificity is critical for mapping enzyme active sites and studying regioselectivity.

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